Pitofenone

Übersicht

Beschreibung

Pitofenon ist eine chemische Verbindung, die für ihre krampflösenden Eigenschaften bekannt ist. Es wird häufig in Kombination mit anderen Arzneimitteln zur Linderung von Schmerzen und Krämpfen der glatten Muskulatur eingesetzt. Die Verbindung findet sich typischerweise in Medikamenten, die zur Behandlung von Erkrankungen wie Menstruationsbeschwerden, Krämpfen des Verdauungstrakts und Krämpfen der Harnwege eingesetzt werden .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Pitofenon kann durch eine Reihe von chemischen Reaktionen synthetisiert werden. Eine gängige Methode beinhaltet die Veresterung von 2-(4-Hydroxybenzoyl)benzoesäure mit Methanol in Gegenwart eines Katalysators. Diese Reaktion bildet Methyl-2-(4-Hydroxybenzoyl)benzoat, das dann mit 1-(2-Chlorethyl)piperidin umgesetzt wird, um Pitofenon zu erzeugen .

Industrielle Produktionsmethoden

Die industrielle Produktion von Pitofenon beinhaltet typischerweise die großtechnische Synthese unter Verwendung ähnlicher Reaktionswege wie oben beschrieben. Der Prozess ist auf Ausbeute und Reinheit optimiert und beinhaltet oft mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .

Chemische Reaktionsanalyse

Arten von Reaktionen

Pitofenon unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Pitofenon kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können Pitofenon in seine entsprechenden Alkohole umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können den Piperidinring oder die Estergruppe modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride werden in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation von Pitofenon Benzoesäurederivate ergeben, während die Reduktion Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Pitofenon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung in Studien zur Veresterung und Substitutionsreaktionen verwendet.

Biologie: Untersucht auf seine Auswirkungen auf glatte Muskelzellen und sein Potenzial als Muskelrelaxans.

Medizin: Wird häufig in Kombination mit anderen Arzneimitteln zur Behandlung spastischer Erkrankungen eingesetzt. .

Industrie: Wird bei der Herstellung von Arzneimitteln und als Referenzstandard in der analytischen Chemie eingesetzt.

Wirkmechanismus

Pitofenon entfaltet seine Wirkung, indem es als Muskarinrezeptorantagonist wirkt. Es bindet an Muskarinrezeptoren auf glatten Muskelzellen und hemmt die Wirkung von Acetylcholin, einem Neurotransmitter, der für Muskelkontraktionen verantwortlich ist. Dies führt zur Entspannung der glatten Muskulatur und zur Linderung von Krämpfen .

Analyse Chemischer Reaktionen

Types of Reactions

Pitofenone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can modify the piperidine ring or the ester group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Pitofenone has a wide array of applications across various scientific fields:

Clinical Medicine

- Pain Management : It is effective in treating conditions like gastric colic, kidney stones, and dysmenorrhea due to its dual action as an antispasmodic and analgesic.

- Combination Therapy : this compound is frequently used in combination with other analgesics to improve efficacy in pain relief.

Analytical Chemistry

- Reference Compound : It serves as a reference standard in analytical methods for drug detection and quantification, particularly in complex matrices such as biological fluids.

Biological Research

- Smooth Muscle Studies : Research has focused on its effects on smooth muscle cells, contributing to understanding muscle contraction mechanisms and potential therapeutic interventions for related disorders.

Pharmaceutical Development

- Drug Formulation : The compound plays a role in the formulation of new drugs aimed at enhancing therapeutic outcomes through spasmolytic activity .

Case Study 1: Efficacy in Dysmenorrhea

A clinical trial evaluated the effectiveness of this compound combined with metamizole sodium in treating dysmenorrhea. Patients reported significant pain reduction compared to those receiving placebo treatment. The study highlighted the compound's role in alleviating menstrual pain through smooth muscle relaxation.

Case Study 2: Treatment of Gastrointestinal Spasms

In another study, this compound was administered to patients experiencing acute gastrointestinal spasms. Results indicated a rapid onset of relief from abdominal pain and discomfort, showcasing its utility as a first-line treatment option in emergency settings.

Wirkmechanismus

Pitofenone exerts its effects by acting as a muscarinic receptor antagonist. It binds to muscarinic receptors on smooth muscle cells, inhibiting the action of acetylcholine, a neurotransmitter responsible for muscle contractions. This leads to relaxation of the smooth muscles and relief from spasms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fenpiveriniumbromid: Eine weitere krampflösende Verbindung, die häufig in Kombination mit Pitofenon verwendet wird.

Metamizol-Natrium: Ein nicht-opioides Analgetikum, das häufig mit Pitofenon kombiniert wird, um eine verstärkte Schmerzlinderung zu erzielen

Einzigartigkeit von Pitofenon

Pitofenon ist einzigartig aufgrund seiner spezifischen Wirkung auf Muskarinrezeptoren, wodurch es besonders effektiv bei der Behandlung von Krämpfen der glatten Muskulatur ist. Seine Kombination mit anderen Verbindungen wie Fenpiveriniumbromid und Metamizol-Natrium verstärkt seine therapeutische Wirkung und bietet sowohl Schmerzlinderung als auch Muskelentspannung .

Biologische Aktivität

Pitofenone is a synthetic compound primarily known for its antispasmodic properties. It is often used in combination with other analgesics to enhance its therapeutic effects, particularly in treating conditions associated with smooth muscle spasms, such as biliary and renal colic. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical applications.

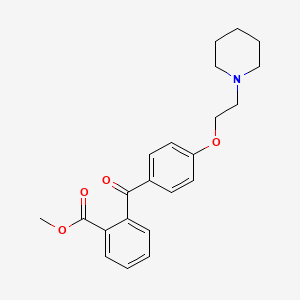

- Chemical Name : 2-[4-[2-(1-Piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride

- Molecular Formula : C22H25NO4·HCl

- CAS Number : 1248-42-6

- Solubility : Soluble in water (2 mg/mL) and other organic solvents.

This compound acts primarily as a muscarinic receptor antagonist , which inhibits the action of acetylcholine on smooth muscle tissues. This leads to relaxation of the smooth muscles, thereby alleviating spasms. It also exhibits anticholinergic properties, contributing to its effectiveness in reducing gastrointestinal and biliary spasms .

Pharmacological Profile

The pharmacological profile of this compound includes:

| Property | Description |

|---|---|

| Antispasmodic Activity | Reduces smooth muscle contractions |

| Anticholinergic Effects | Blocks acetylcholine receptors |

| Combination Use | Often used with diclofenac for enhanced spasmolytic effect |

Efficacy in Smooth Muscle Spasms

A study published in the Indian Journal of Experimental Biology demonstrated that this compound, when combined with diclofenac, significantly reduced acetylcholine-induced contractions in guinea pig ileum models. This suggests a synergistic effect that enhances the antispasmodic efficacy of both drugs .

Case Study: Renal Colic Treatment

In a comparative study involving patients with renal colic, this compound was administered alongside diclofenac. The results indicated a marked improvement in pain relief compared to control groups receiving only analgesics. The combination therapy was noted for its rapid onset of action and sustained relief from spasms .

Safety Profile

This compound is generally well-tolerated; however, potential side effects may include dry mouth, blurred vision, and constipation due to its anticholinergic effects. Monitoring is advisable when used in patients with pre-existing conditions that may be exacerbated by these side effects.

Research Findings

Recent research has focused on optimizing the use of this compound in various formulations:

- Simultaneous Estimation Techniques : A method was developed for the simultaneous estimation of metamizole sodium and this compound using RP-HPLC, indicating advancements in pharmaceutical analysis techniques .

- Spectrophotometric Quantification : Another study highlighted a spectrophotometric method for quantifying this compound alongside other compounds in pharmaceutical preparations, showcasing its versatility in combination therapies .

Eigenschaften

IUPAC Name |

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMAQSCHUSSSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048381 | |

| Record name | Pitofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54063-52-4 | |

| Record name | Pitofenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54063-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pitofenone [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054063524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pitofenone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15947 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pitofenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PITOFENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M09N8K7YJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.